gamma-Mangostin

Übersicht

Beschreibung

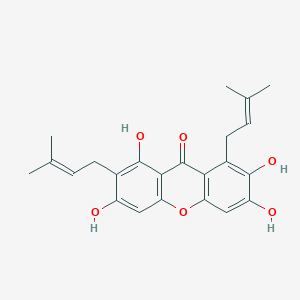

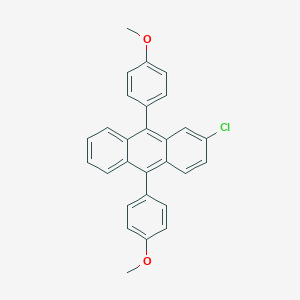

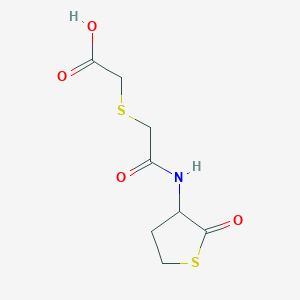

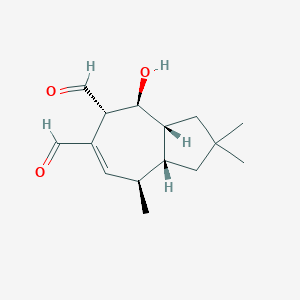

Gamma-Mangostin is a member of the class of xanthones that is 9H-xanthene substituted by hydroxy group at positions 1, 3, 6 and 7, an oxo group at position 9 and prenyl groups at positions 2 and 8 . It is isolated from the stems of Cratoxylum cochinchinense and exhibits antitumor activity . It has a role as an antineoplastic agent, a protein kinase inhibitor and a plant metabolite .

Molecular Structure Analysis

The molecular formula of gamma-Mangostin is C23H24O6 . The IUPAC name is 1,3,6,7-tetrahydroxy-2,8-bis (3-methylbut-2-enyl)xanthen-9-one . The molecular weight is 396.4 g/mol .Chemical Reactions Analysis

Gamma-Mangostin has demonstrated significant in vitro efficacy against numerous viruses, including Influenza A virus, Herpes simplex virus, and Hepatitis C virus . It also displays inhibitory effects on viral entry into host cells, disrupting essential cell signaling pathways for viral replication .Wissenschaftliche Forschungsanwendungen

1. Apoptosis Induction in Colon Cancer Cells Gamma-Mangostin has shown to induce apoptosis in human colon cancer cells. It demonstrated anticancer activity and induced apoptosis in HT29 colorectal adenocarcinoma cells . This suggests that gamma-Mangostin could serve as a micronutrient for colon cancer prevention and is a potential lead compound for the development of anti-colon cancer agents .

2. Antiproliferative Activity in Brain Tumor Cells Gamma-Mangostin has shown potent antiproliferative activity towards high-grade human malignant gliomas, including U87 MG and GBM 8401 . It induced apoptosis, which in turn mediates cytotoxicity in human MG cells .

Inhibition of Transthyretin (TTR) Fibrillization

Gamma-Mangostin has been used to study its inhibitory effect on Transthyretin (TTR) fibrillization, a homotetrameric protein involved in human hereditary amyloidosis .

Protection Against Glutamate-Induced Cell Damage

Gamma-Mangostin was found to exert a stronger protection than N-acetyl cysteine against glutamate-induced cell damage . It prevented glutamate-induced apoptosis in HT22 cells by reducing the production of reactive oxygen species and stimulating the expression of heme oxygenase-1 protein .

5. Increase of α-Tubulin Acetylation in Breast Cancer Cells Gamma-Mangostin was demonstrated to increase the α-tubulin acetylation in MDA-MD-231 and MCF-7 breast cancer cells . It also possessed potent antiproliferative activity against both cell lines .

6. Induction of Neurite Outgrowth in N2a Cells Gamma-Mangostin was able to induce neurite outgrowth in the N2a cells . This suggests that gamma-Mangostin could have potential applications in neuro-regenerative medicine .

Wirkmechanismus

Target of Action

Gamma-Mangostin, a xanthone derivative derived from the pericarp of the Garcinia mangostana fruit, has been found to have multiple targets. It displays inhibitory effects on viral entry into host cells , disrupts essential cell signaling pathways for viral replication , and enhances the host’s immune response via antiviral cytokine stimulation . It also causes vasorelaxation mediated via the NO-cGMP pathway .

Mode of Action

Gamma-Mangostin’s mechanisms of action are multifaceted. It inhibits viral entry into host cells, disrupts essential cell signaling pathways for viral replication, and enhances the host’s immune response via antiviral cytokine stimulation . It also causes vasorelaxation mediated via the NO-cGMP pathway . Moreover, activation of K+ channels and inhibition of extracellular Ca2+ influx from the extracellular space are largely involved in the relaxant effects of gamma-Mangostin .

Biochemical Pathways

Gamma-Mangostin affects several biochemical pathways. It inhibits the ABCG-2 (ATP-binding cassette) mediated pathway of drug transport in MDR cell lines . It also induces apoptosis, suppresses the migration and invasion of breast cancer cells through the PI3K/AKT signaling pathway by targeting RXRα .

Pharmacokinetics

The pharmacokinetics, bioavailability, and safety profile of gamma-Mangostin require rigorous investigation . More extensive explorations, especially in pharmacokinetic and pharmacodynamic, and xanthone targeting effects, are widely open to be carried out .

Result of Action

Gamma-Mangostin has demonstrated significant in vitro efficacy against numerous viruses, including Influenza A virus, Herpes simplex virus, and Hepatitis C virus . It also shows anticancer activity and induces apoptosis in HT29 colorectal adenocarcinoma cells . Moreover, it has shown promise in anticancer research .

Action Environment

The intricate interplay of geographical variables, climatic nuances, and cultivation methodologies profoundly influences the concentration of xanthones in mangosteen . These factors can potentially influence the action, efficacy, and stability of gamma-Mangostin.

Safety and Hazards

Eigenschaften

IUPAC Name |

1,3,6,7-tetrahydroxy-2,8-bis(3-methylbut-2-enyl)xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O6/c1-11(2)5-7-13-15(24)9-18-20(22(13)27)23(28)19-14(8-6-12(3)4)21(26)16(25)10-17(19)29-18/h5-6,9-10,24-27H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEZXFTKZUMARDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC3=C(C2=O)C(=C(C(=C3)O)O)CC=C(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50185194 | |

| Record name | gamma-Mangostin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | gamma-Mangostin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035795 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

gamma-Mangostin | |

CAS RN |

31271-07-5 | |

| Record name | γ-Mangostin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31271-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Mangostin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031271075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Mangostin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 31271-07-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .GAMMA.-MANGOSTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7HS6P8ZEC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | gamma-Mangostin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035795 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

207 °C | |

| Record name | gamma-Mangostin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035795 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Gamma-mangostin exhibits its effects through various mechanisms, depending on the target:

- COX Inhibition: Gamma-mangostin directly inhibits both COX-1 and COX-2 enzymes, effectively reducing the conversion of arachidonic acid to prostaglandin E2 (PGE2), a key mediator of inflammation. [, ] This inhibition is competitive in nature. []

- IKK Inhibition: Gamma-mangostin directly inhibits IκB kinase (IKK) activity, preventing the phosphorylation and degradation of IκB. [] This, in turn, prevents nuclear factor-κB (NF-κB) translocation to the nucleus and subsequent transcription of pro-inflammatory genes, including COX-2. []

- 5-HT2A Receptor Antagonism: Gamma-mangostin acts as a selective and competitive antagonist of the 5-HT2A receptor in the central nervous system. [] This interaction is evidenced by its ability to inhibit 5-fluoro-alpha-methyltryptamine (5-FMT)-induced head-twitch responses in mice, a behavior mediated by 5-HT2A receptor activation. [] Additionally, gamma-mangostin inhibits [3H]-spiperone binding to mouse brain membranes, further supporting its 5-HT2A receptor antagonism. []

A: * Molecular Formula: C24H26O6 [, ]* Molecular Weight: 410.47 g/mol [, ]* Spectroscopic Data: Gamma-mangostin's structure has been elucidated through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). [, ] Studies have also explored theoretical calculations of 1H and 13C NMR chemical shifts for gamma-mangostin. []

ANone: While specific material compatibility data is limited in the provided research, gamma-mangostin's stability has been investigated in various contexts:

- Extraction and Isolation: Studies have focused on developing efficient methods for extracting and purifying gamma-mangostin from mangosteen pericarp, highlighting its stability during these processes. [, ]

- Formulation: Research suggests that formulating gamma-mangostin into topical preparations, such as creams and emulsions, can enhance its stability and delivery to the skin. [, ]

ANone: The provided research focuses primarily on gamma-mangostin's biological activities rather than its catalytic properties. It does not function as a catalyst in the conventional sense.

ANone: Yes, computational methods are increasingly utilized in gamma-mangostin research:

- Molecular Docking: This technique has been employed to predict the binding affinity and interactions of gamma-mangostin with various targets, such as:

- QSAR Modeling: While specific QSAR models for gamma-mangostin are not extensively discussed in the provided research, studies have investigated the relationship between the structure of mangosteen xanthones, including gamma-mangostin, and their aromatase inhibitory activity, which could pave the way for future QSAR studies. []

ANone: Although specific SAR studies are limited in the provided research, some insights can be gleaned:

- Prenylation: The presence of prenyl groups in gamma-mangostin's structure is thought to be crucial for its biological activities, particularly its antioxidant and anti-inflammatory properties. [, ]

- Hydroxyl Groups: The number and position of hydroxyl groups on the xanthone core also appear to influence activity. For instance, gamma-mangostin's antioxidant activity is comparable to other highly oxygenated xanthones from mangosteen. []

ANone: While specific stability data under various conditions is limited, research indicates:

- Topical Formulations: Incorporating gamma-mangostin into topical formulations, such as creams and emulsions, appears to enhance its stability. [, ] These formulations can also improve its delivery to the skin for potential dermatological applications. [, ]

ANone: The provided scientific research primarily focuses on the pharmacological aspects of gamma-mangostin and doesn't delve into specific SHE (Safety, Health, and Environment) regulations.

ANone: While detailed PK/PD data is limited in the provided research, some studies offer insights:

- Bioavailability: Research suggests that the bioaccessibility of gamma-mangostin is influenced by factors like micellarization during digestion. [] Simulated digestion studies have shown efficient transfer of gamma-mangostin to the aqueous fraction, indicating good potential for absorption. []

- Metabolism: Studies using Caco-2 cells, a model for intestinal absorption, have shown that gamma-mangostin undergoes metabolism, producing both free and phase II metabolites. [] This suggests that the compound is likely metabolized in the body, and its metabolites may also contribute to its overall effects.

ANone: Gamma-mangostin has demonstrated efficacy in various in vitro and in vivo models:

- Anti-inflammatory Activity: Inhibits LPS-induced COX-2 expression and PGE2 production in C6 rat glioma cells. [, ]

- Anti-cancer Activity: Induces apoptosis in human colon cancer cells (HT29). [] Inhibits cell migration in triple-negative breast cancer cells (MDA-MB-231). []

- Antioxidant Activity: Scavenges DPPH free radicals and protects human retinal pigment epithelial cells (ARPE-19) against hydrogen peroxide-induced damage. [, , ]

- Anti-inflammatory Activity: Reduces carrageenan-induced paw edema in rats. []

- Anti-diabetic Activity: Improves blood glucose levels and reduces BUN and creatinine levels in streptozotocin-induced diabetic mice. [, ]

- Hepatoprotective Activity: Improves liver function markers (SGOT, SGPT) and reduces liver damage in streptozotocin-induced diabetic mice. [, ]

- Anti-tumor Activity: Suppresses tumor growth and metastasis in a mouse model of mammary cancer. []

ANone: The provided research does not offer specific details on resistance mechanisms to gamma-mangostin or its cross-resistance with other compounds. This area requires further investigation.

ANone: While the provided research focuses on the therapeutic potential, it's crucial to acknowledge that further research is needed to comprehensively evaluate gamma-mangostin's long-term safety profile.

A: * Traditional Medicine: Mangosteen, the source of gamma-mangostin, has a long history of use in Southeast Asian traditional medicine for various ailments. [, , , , ] This traditional knowledge sparked scientific interest in its bioactive components, including gamma-mangostin. * Early Pharmacological Studies: Initial scientific investigations focused on identifying and characterizing the major xanthones in mangosteen, including gamma-mangostin. [, , ] These studies laid the groundwork for understanding the compound's pharmacological potential.

ANone: Yes, gamma-mangostin research benefits from a multidisciplinary approach:

- Ethnopharmacology: Linking traditional knowledge with modern science helps identify potential therapeutic applications for gamma-mangostin. [, , ]

- Medicinal Chemistry: Understanding gamma-mangostin's structure and its relationship to biological activity is crucial for developing more potent and selective derivatives. [, ]

- Computational Chemistry: Molecular modeling techniques provide insights into gamma-mangostin's interactions with its targets, aiding in drug design and development. [, , ]

- Food Science and Nutrition: Investigating the bioaccessibility and bioavailability of gamma-mangostin from mangosteen fruit contributes to understanding its potential health benefits. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B22852.png)

![N-[1-(aminomethyl)propyl]-N,N-dimethylamine](/img/structure/B22886.png)